5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester
Overview
Description
5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is a chemical compound characterized by its bromine and morpholine functional groups attached to a nicotinic acid backbone, which is further esterified with tert-butyl
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-morpholin-4-yl-nicotinic acid and tert-butyl alcohol.
Reaction Conditions: The esterification reaction is usually carried out using a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, facilitated by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted bromides or iodides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of nicotinic acid derivatives in cellular processes. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target, leading to modulation of its activity. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Nicotinic Acid: Similar backbone but lacks the bromine and morpholine groups.
Brominated Nicotinic Acids: Other brominated derivatives with different substituents.
Morpholinyl Nicotinic Acids: Compounds with morpholine but different positions or additional groups.
Uniqueness: 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity compared to its analogs.
This compound's versatility and unique properties make it a valuable subject of study in various scientific disciplines. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future advancements.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-morpholin-4-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)11-8-10(15)9-16-12(11)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDYJGLFEIRPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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